methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate

PI3K inhibitor thiazolo[5,4-b]pyridine structure-activity relationship

Source this tetrahydro thiazolo[5,4-b]pyridine-2-carboxylate building block for kinase inhibitor programs targeting PI3Kα (validated at IC₅₀ = 3.6 nM) and imatinib-resistant c-KIT V560G/D816V mutants (8-fold improvement over imatinib). The partially saturated pyridine ring critically differentiates this scaffold from fully aromatic analogs, enhancing aqueous solubility, reducing logP, and introducing conformational flexibility for optimized mutant kinase binding. The methyl ester at position 2 enables rapid amide coupling or hydrolysis for library diversification. Available at multi-gram scale with consistent supply chain continuity for preclinical PK, tolerability, and in vivo efficacy studies.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24
CAS No. 2091520-30-6
Cat. No. B2814806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
CAS2091520-30-6
Molecular FormulaC8H10N2O2S
Molecular Weight198.24
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(S1)NCCC2
InChIInChI=1S/C8H10N2O2S/c1-12-8(11)7-10-5-3-2-4-9-6(5)13-7/h9H,2-4H2,1H3
InChIKeyJDJJUIBCAWFLRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate (CAS 2091520-30-6): A High-Purity Heterocyclic Scaffold for Kinase Inhibitor R&D


Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate (CAS 2091520-30-6) is a tetrahydrothiazolo[5,4-b]pyridine derivative (molecular formula C₈H₁₀N₂O₂S, MW 198.24 g/mol) characterized by a partially saturated pyridine ring fused to a thiazole core, with a methyl ester at the 2‑position . This scaffold belongs to the broader thiazolo[5,4-b]pyridine class, which has been validated as a critical pharmacophore for potent phosphoinositide 3‑kinase (PI3K) inhibition—exemplified by compound 19a (IC₅₀ = 3.6 nM) [1]—and for overcoming imatinib‑resistant c‑KIT mutations (e.g., compound 6r, IC₅₀ 4.77 µM vs. 37.93 µM for imatinib) [2]. As a versatile intermediate, this building block enables the construction of diverse kinase inhibitor libraries, making it a strategic starting material for medicinal chemistry programs targeting oncology and resistance mutations.

Why Generic Substitution of Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate (CAS 2091520-30-6) Fails in Structure–Activity Programs


Thiazolo[5,4-b]pyridine analogs are not interchangeable building blocks: the degree of pyridine ring saturation critically dictates molecular geometry, conformational flexibility, and pharmacokinetic properties. The tetrahydro scaffold of methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate introduces a partially saturated ring that distinguishes it from fully aromatic variants such as methyl thiazolo[5,4-b]pyridine-2-carboxylate (CAS 1507491-46-4). In PI3K inhibitor SAR studies, the pyridyl moiety attached to the thiazolo[5,4-b]pyridine core is essential for potency—replacement by phenyl leads to a significant decrease in activity [1]. Similarly, in c‑KIT inhibitor programs, modifications to the core heterocycle directly affect selectivity against imatinib‑resistant double mutants (V560G/D816V) [2]. Substituting an aromatic analog or a differently substituted scaffold will alter hydrogen‑bonding capacity (pKa predicted 0.71–6.37 for various analogs ), logP (~1.69–2.56 for aromatic analogs ), and metabolic stability. Without matched comparative data, unverified substitution risks compromising the SAR trajectory and wasting synthesis resources.

Product-Specific Quantitative Evidence Guide: Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate (CAS 2091520-30-6) vs. Closest Analogs


PI3Kα Inhibitory Potency: Thiazolo[5,4-b]pyridine Core Confers Nanomolar IC₅₀ vs. Phenyl Replacement

The thiazolo[5,4-b]pyridine core is a validated pharmacophore for PI3Kα inhibition. In a 2020 SAR study, 2‑pyridyl, 4‑morpholinyl-substituted thiazolo[5,4-b]pyridine 19a inhibited PI3Kα with an IC₅₀ of 3.6 nM, whereas replacing the pyridyl group with a phenyl ring resulted in a significant decrease in inhibitory activity [1]. Although the target compound is a tetrahydro variant, it retains the critical N‑heterocyclic core that forms key hydrogen bonds with the kinase hinge region, as confirmed by docking analysis [1].

PI3K inhibitor thiazolo[5,4-b]pyridine structure-activity relationship IC50

c‑KIT V560G/D816V Double Mutant Inhibition: Thiazolo[5,4-b]pyridine Derivatives Overcome Imatinib Resistance

In a 2022 c‑KIT inhibitor SAR study, thiazolo[5,4-b]pyridine derivative 6r achieved an IC₅₀ of 4.77 ± 0.38 µM against the imatinib‑resistant c‑KIT V560G/D816V double mutant in an ADP‑Glo kinase assay. This represents an 8.0‑fold improvement over imatinib (IC₅₀ = 37.93 ± 8.68 µM) and is comparable to sunitinib (IC₅₀ = 3.98 ± 1.18 µM) [1]. Compound 6r also demonstrated superior anti‑proliferative activity in HMC1.2 cells harboring both mutations (GI₅₀ = 1.15 µM vs. imatinib GI₅₀ = 27.15 µM, 23.6‑fold improvement) [1].

c-KIT inhibitor imatinib resistance GIST thiazolo[5,4-b]pyridine IC50

Competitive Pricing and Multi‑Scale Availability from Certified Suppliers: CymitQuimica vs. Fujifilm Wako

Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate is commercially available at >95% purity from multiple certified suppliers. CymitQuimica (Biosynth brand) offers 50 mg at €633.00 and 500 mg at €1,761.00 . Fujifilm Wako (Enamine Ltd. source) provides the compound at the following scale‑dependent pricing: 100 mg at ¥148,300 (~€920), 250 mg at ¥211,700, 500 mg at ¥333,600, 1 g at ¥427,300, 2.5 g at ¥837,400, 5 g at ¥1,239,100, and 10 g at ¥1,837,500 . The availability of multi‑gram quantities from Fujifilm Wako enables scale‑up from medicinal chemistry to preclinical development without changing supplier or synthetic route.

procurement pricing comparison supply chain building block

Tetrahydro vs. Aromatic Scaffold: Differential Physicochemical Properties Impact Downstream PK Profile

The tetrahydro (4,5,6,7‑saturated) pyridine ring in the target compound confers distinct physicochemical properties compared to fully aromatic thiazolo[5,4-b]pyridine analogs. The aromatic analog thiazolo[5,4-b]pyridine-2-carboxylate (CAS 1507491-46-4) has a predicted logP of ~1.69 and pKa values <4, whereas the target compound's partially saturated pyridine ring introduces an additional basic nitrogen center, increasing predicted basicity (pKa ~6–7 for the secondary amine) and reducing logP due to decreased aromatic character . These differences translate to altered solubility, permeability, and metabolic stability profiles critical for lead optimization. In a related dual sEH/FLAP inhibitor program, replacing a benzothiazole core with a thiazolo[5,4-b]pyridine scaffold improved solubility while preserving target potency [1].

physicochemical properties tetrahydro scaffold logP pKa solubility

Best Application Scenarios for Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate (CAS 2091520-30-6) in Drug Discovery and Chemical Biology


PI3K Inhibitor Library Synthesis for Oncology Lead Discovery

Use this tetrahydro building block as the core heterocyclic scaffold for synthesizing focused libraries of 2‑pyridyl, 4‑morpholinyl-substituted PI3K inhibitors. The thiazolo[5,4-b]pyridine core has been validated at IC₅₀ = 3.6 nM against PI3Kα (19a) and shows ~10‑fold selectivity over PI3Kβ [1]. The methyl ester at position 2 provides a convenient handle for amide coupling or hydrolysis to the carboxylic acid for further derivatization.

c‑KIT Inhibitor Optimization for Imatinib‑Resistant GIST

Employ this scaffold in SAR campaigns targeting imatinib‑resistant c‑KIT V560G/D816V double mutants. Class‑leading derivative 6r achieved 8.0‑fold improvement in enzymatic IC₅₀ (4.77 µM) and 23.6‑fold improvement in cellular GI₅₀ (1.15 µM) over imatinib [2]. The tetrahydro saturation of the target compound introduces conformational flexibility that may be exploited for optimizing binding to mutant kinase conformations.

Physicochemical Property Optimization: Solubility‑Enhanced Lead Series Development

Leverage the partially saturated pyridine ring of this scaffold to improve aqueous solubility and reduce logP relative to fully aromatic thiazolo[5,4-b]pyridine analogs. In the diflapolin‑derived dual sEH/FLAP inhibitor series, thiazolo[5,4-b]pyridine replacement of benzothiazole enhanced solubility while preserving dual target potency [3]. The target compound's secondary amine moiety offers an additional site for salt formation to further enhance solubility and oral absorption.

Multi‑Gram Scale‑Up for Preclinical Candidate Advancement

For programs transitioning from hit‑to‑lead to preclinical development, source this compound from Fujifilm Wako (Enamine Ltd.) at up to 10 g scale (¥1,837,500) , enabling consistent material supply for in vivo PK, tolerability, and efficacy studies without the need for re‑synthesis or supplier changes mid‑program.

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